![molecular formula C16H20ClNO B1462848 4-[(1-Naphthyloxy)methyl]piperidine hydrochloride CAS No. 1185294-47-6](/img/structure/B1462848.png)
4-[(1-Naphthyloxy)methyl]piperidine hydrochloride
Overview
Description
“4-[(1-Naphthyloxy)methyl]piperidine hydrochloride” is a chemical compound with the CAS Number: 1185294-47-6 . It has a molecular weight of 277.79 . The IUPAC name for this compound is 4-[(1-naphthyloxy)methyl]piperidine hydrochloride .
Molecular Structure Analysis
The InChI code for “4-[(1-Naphthyloxy)methyl]piperidine hydrochloride” is 1S/C16H19NO.ClH/c1-2-6-15-14 (4-1)5-3-7-16 (15)18-12-13-8-10-17-11-9-13;/h1-7,13,17H,8-12H2;1H . This code represents the molecular structure of the compound.Scientific Research Applications
Growth-Promoting Activity in Agriculture
- A study demonstrated the synthesis and growth-promoting activity of related piperidin-4-ols upon pre-sowing treatment of beetroot seeds and potatoes, showing a productivity increase by approximately 20% (Omirzak et al., 2013).
Conformational and Structural Studies
- Research on piperidine-fused benzoxazino- and quinazolinonaphthoxazines highlighted novel synthesis methods and conformational studies, providing insights into their molecular structures (Csütörtöki et al., 2012).
Antibacterial and Antifungal Properties
- Synthesis and characterization of novel piperidinyl-substituted naphthoquinone compounds revealed their potential as antibacterial and antifungal agents, suggesting applications in the development of new antimicrobial drugs (Ibiş et al., 2015).
Exploring Tautomeric Equilibrium
- Studies on naphthalen-1-ol derivatives provided insights into the controlled shift in tautomeric equilibrium, which has implications for the design of pH-sensitive molecular systems (Deneva et al., 2013).
Investigation of RORc Inhibitors
- Research into polysubstituted piperidones as novel RORc inhibitors detailed their crystal structure and interactions, offering pathways to new therapeutics for diseases influenced by the RORc protein (V. et al., 2021).
Luminescent Properties and Photo-Induced Electron Transfer
- Studies on naphthalimides with piperazine substituents focused on their luminescent properties and photo-induced electron transfer, suggesting their use in photophysical applications (Gan et al., 2003).
Safety and Hazards
properties
IUPAC Name |
4-(naphthalen-1-yloxymethyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.ClH/c1-2-6-15-14(4-1)5-3-7-16(15)18-12-13-8-10-17-11-9-13;/h1-7,13,17H,8-12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIISTBJTGMZGKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC=CC3=CC=CC=C32.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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